Panipenem is a carbapenem antibiotic discovered and developed by Sankyo Co., Ltd. []. It exhibits a broad antibacterial spectrum and potent bactericidal activity []. Notably, Panipenem is often administered in conjunction with Betamipron, an agent that mitigates potential nephrotoxicity associated with Panipenem [].
Panipenem is classified as a carbapenem antibiotic, which are characterized by a β-lactam ring structure. This class of antibiotics is notable for its effectiveness against a wide range of pathogens, including those resistant to other antibiotic classes. Panipenem, specifically, is used in conjunction with cilastatin, an inhibitor that prevents the renal deactivation of the drug by dehydropeptidase I, enhancing its therapeutic efficacy .
The synthesis of panipenem has evolved over the years, incorporating various chemical approaches to improve yield and reduce costs. Traditional methods faced challenges such as harsh reaction conditions and environmental concerns due to toxic reagents.
The synthesis typically involves multiple steps:
The molecular formula of panipenem is C_{17}H_{20}N_{2}O_{5}S. Its structure features a β-lactam ring fused with a five-membered ring containing sulfur. The presence of various functional groups contributes to its antibacterial properties.
Panipenem undergoes various chemical reactions that are crucial for its synthesis and function:
The effectiveness of panipenem against resistant strains can be attributed to its ability to bind multiple PBPs simultaneously, disrupting the dynamic process of cell wall formation .
Panipenem exerts its antibacterial effects primarily through inhibition of cell wall synthesis. It binds to PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition results in weakened cell walls and ultimately leads to bacterial cell lysis due to osmotic pressure.
The binding affinity of panipenem for PBPs allows it to remain effective against a broad spectrum of bacteria, including strains resistant to other antibiotics .
Relevant analyses indicate that modifications in the side chains can significantly affect both the stability and antibacterial efficacy of panipenem compared to other carbapenems .
Panipenem is primarily used in clinical settings for treating severe infections caused by multi-drug resistant bacteria. Its broad-spectrum activity makes it suitable for empiric therapy in cases where the causative organism is unknown but suspected to be resistant to standard treatments.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3